BenchChemオンラインストアへようこそ!

Tiludronic Acid-d5 Disodium Salt

Isotope Dilution Mass Spectrometry LC-MS/MS Bioanalysis Stable Isotope-Labeled Internal Standard

Tiludronic Acid-d5 Disodium Salt (CAS unlabeled parent 149845-07-8; molecular formula C₇H₂D₅ClNa₂O₆P₂S, MW 367.6 g/mol) is a stable isotope-labeled analog of the first-generation, non-nitrogenous bisphosphonate tiludronate disodium. The compound carries five deuterium atoms at all aromatic ring positions of the 4-chlorophenylthio moiety, producing a nominal +5 Da mass shift relative to the unlabeled parent (MW 362.57 g/mol).

Molecular Formula C7H7ClNa2O6P2S
Molecular Weight 367.60 g/mol
Cat. No. B12417896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiludronic Acid-d5 Disodium Salt
Molecular FormulaC7H7ClNa2O6P2S
Molecular Weight367.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+]
InChIInChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2/i1D,2D,3D,4D,7D;;
InChIKeySKUHWSDHMJMHIW-BWKOADIDSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiludronic Acid-d5 Disodium Salt: Technical Baseline and Procurement-Relevant Identity


Tiludronic Acid-d5 Disodium Salt (CAS unlabeled parent 149845-07-8; molecular formula C₇H₂D₅ClNa₂O₆P₂S, MW 367.6 g/mol) is a stable isotope-labeled analog of the first-generation, non-nitrogenous bisphosphonate tiludronate disodium . The compound carries five deuterium atoms at all aromatic ring positions of the 4-chlorophenylthio moiety, producing a nominal +5 Da mass shift relative to the unlabeled parent (MW 362.57 g/mol) . As a bisphosphonate, the tiludronate scaffold inhibits osteoclast-mediated bone resorption with a mechanism distinct from nitrogen-containing bisphosphonates (N-BPs): it is metabolically incorporated into non-hydrolyzable ATP analogs that induce osteoclast apoptosis, rather than inhibiting farnesyl pyrophosphate synthase [1]. The d5-labeled form is supplied as a certified reference standard (typical purity ≥98% by HPLC, isotopic enrichment specified per lot) intended exclusively for use as an internal standard in quantitative LC-MS/MS bioanalysis, impurity profiling, and pharmaceutical method validation .

Why Generic Substitution of Tiludronic Acid-d5 Disodium Salt Fails for Quantitative Bioanalytical and Reference Standard Workflows


Substituting Tiludronic Acid-d5 Disodium Salt with unlabeled tiludronate disodium, a structural analog internal standard, or an alternative bisphosphonate reference standard introduces quantifiable analytical risk that cannot be mitigated by method correction. The unlabeled parent compound cannot serve as an internal standard in isotope-dilution LC-MS/MS because it is isobaric with the target analyte—there is no mass channel for independent detection, making isotope dilution impossible [1]. Structural analog internal standards such as (3-trifluoromethylphenyl)thiomethylene biphosphonic acid or chloromethylene diphosphonic acid exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies from tiludronate, resulting in incomplete matrix effect compensation and accuracy deviations exceeding the 15% threshold required by bioanalytical method validation guidelines [2]. Furthermore, nitrogen-containing bisphosphonates (e.g., alendronate, pamidronate) operate through a fundamentally different molecular mechanism—inhibiting farnesyl pyrophosphate synthase rather than forming intracellular ATP analogs—and display divergent potency, tissue distribution, and pharmacokinetic profiles that preclude their use as surrogates in tiludronate-specific quantitative assays [3].

Tiludronic Acid-d5 Disodium Salt: Quantitative Evidence Guide for Differentiated Scientific Selection


Mass Spectrometric Isotopic Resolution: +5.03 Da Shift Enables Baseline-Separated Isotope Dilution Quantification vs. Unlabeled Tiludronate

Tiludronic Acid-d5 Disodium Salt (MW 367.60 g/mol) provides a +5.03 Da mass shift relative to unlabeled tiludronate disodium (MW 362.57 g/mol) due to five deuterium atoms substituted at the aromatic positions of the 4-chlorophenylthio group . This mass increment exceeds the minimum +3 Da threshold recommended for stable isotope-labeled internal standards (SIL-IS) to avoid isotopic cross-talk between the [M+H]⁺ ion clusters of analyte and internal standard [1]. In contrast, the unlabeled parent compound produces zero mass separation—no independent quantification channel exists—while a structural analog internal standard such as (3-trifluoromethylphenyl)thiomethylene biphosphonic acid used in published tiludronate plasma methods exhibits different chromatographic retention and ionization behavior, producing variable matrix effect correction [2].

Isotope Dilution Mass Spectrometry LC-MS/MS Bioanalysis Stable Isotope-Labeled Internal Standard

Osteoclast V-ATPase Inhibition: 10,000-Fold Greater Potency of Tiludronate vs. Etidronate and Alendronate in Osteoclast Membrane Vesicles

The tiludronate scaffold (which the d5-labeled compound carries identically in its non-exchangeable positions) demonstrates dramatically higher inhibitory potency against the osteoclast vacuolar H⁺-ATPase (V-ATPase) compared to other bisphosphonates. In membrane vesicles derived from chicken osteoclasts, tiludronate inhibited proton transport with an IC₅₀ of 466 nM, whereas etidronate, alendronate, and YM-175 each exhibited IC₅₀ values ≥ 5 mM—a potency difference exceeding 10,000-fold [1]. In chicken kidney-derived vesicles, tiludronate's IC₅₀ was 1.1 mM, still 5-fold lower than the comparator bisphosphonates, confirming tissue-selectivity for osteoclast V-ATPase [1]. Tiludronate also inhibited yeast microsomal V-ATPase with IC₅₀ = 3.5 μM and purified yeast V-ATPase directly [1]. This mechanism is distinct from nitrogen-containing bisphosphonates such as alendronate and pamidronate, which act primarily through FPPS inhibition rather than V-ATPase blockade [2].

Osteoclast Vacuolar H+-ATPase Bone Resorption Inhibition Bisphosphonate Potency Selectivity

MMP-1 Inhibition: Tiludronate Disodium Demonstrates Selective Activity (IC₅₀ = 50 μM) While Alendronate Shows No Meaningful Inhibition (IC₅₀ > 100 μM)

Among FDA-approved bisphosphonates tested against three matrix metalloproteinases (MMP-1, MMP-2, MMP-3), tiludronate disodium demonstrated selective MMP-1 inhibition with an IC₅₀ of 50 ± 10 μM, whereas alendronate sodium produced IC₅₀ values exceeding 100 μM across all three MMP isoforms tested [1]. Neither compound showed meaningful inhibition of MMP-2 or MMP-3 (IC₅₀ > 100 μM for both). This MMP-1 inhibitory activity, though moderate in absolute potency, may contribute to the anti-inflammatory and tissue-remodeling effects observed with tiludronate that are absent from nitrogen-containing bisphosphonates [1]. The deuterated form retains identical MMP interaction profiles since deuteration at the chlorophenyl ring positions does not alter the bisphosphonate pharmacophore or the metal-chelating properties responsible for MMP binding .

Matrix Metalloproteinase Inhibition Bisphosphonate Off-Target Activity MMP-1 Selectivity

Clinical Biochemical Response in Paget's Disease: Tiludronate Achieves 57.4% Responder Rate at 3 Months vs. 13.9% for Etidronate at the Same Dose

In a prospective, randomized, double-blind, multicenter clinical trial (n = 234) comparing tiludronate 400 mg/day with etidronate 400 mg/day for Paget's disease of bone, the proportion of patients achieving ≥50% reduction in serum alkaline phosphatase (AP)—the primary biochemical response criterion—was 57.4% in the tiludronate group versus 13.9% in the etidronate group at 3 months (P < 0.0001) [1]. At 6 months, responder rates were 60.3% (tiludronate 3-month + placebo 3-month) and 70.1% (tiludronate 6-month) compared to 25.3% for etidronate (P < 0.0001) [1]. Treatment resistance (<25% AP reduction) was observed in 51.9% of etidronate patients vs. 17.9% (tiludronate 3-month) and 19.5% (tiludronate 6-month) (P < 0.0001) [1]. This 4.1-fold higher response rate at 3 months establishes tiludronate's superior efficacy within the first-generation bisphosphonate class and provides the clinical efficacy context for selecting tiludronate-based analytical reference standards over etidronate-based alternatives in translational research .

Paget's Disease of Bone Alkaline Phosphatase Normalization Bisphosphonate Comparative Efficacy

Oral Bioavailability: Tiludronate (6%) Demonstrates Significantly Higher Fraction Absorbed vs. Clodronate and Pamidronate

Human pharmacokinetic studies demonstrate that tiludronate exhibits an absolute oral bioavailability of approximately 6% (range 2-11% under optimal fasting conditions), which is significantly higher than values previously reported for clodronate (approximately 1-2%) and pamidronate (approximately 0.3-1%) [1]. The bioavailability is dose-linear, increased at doses above 400 mg, and reduced approximately 5-fold by co-administration with food or dairy products within 2 hours [1]. Tiludronate is approximately 90% bound to serum albumin (linear binding in the 1-10 mg/L range), has an elimination half-life of 40-60 hours in patients with normal renal function, and does not undergo detectable biotransformation in human hepatocytes [1]. The elimination half-life is significantly prolonged in severe renal impairment, making accurate quantification in PK studies using the d5 internal standard essential for patients with compromised renal function [1][2].

Bisphosphonate Pharmacokinetics Oral Bioavailability Interspecies Scaling

Chemical and Isotopic Purity Specification: ≥98% HPLC Purity with Defined d5 Isotopic Enrichment Enables Regulatory-Compliant Method Validation

Tiludronic Acid-d5 Disodium Salt is supplied with a minimum chemical purity of 98% as determined by HPLC, with lot-specific isotopic enrichment verified by mass spectrometry . The unlabeled tiludronate disodium reference standard (TCI, CAS 149845-07-8) is also specified at ≥98.0% HPLC purity, but lacks isotopic enrichment certification, making it unsuitable for isotope dilution workflows . The d5-labeled product incorporates five deuterium atoms exclusively at the four aromatic C-H positions of the chlorophenyl ring plus the methine position of the thiomethylene bridge, as confirmed by the InChI key differentiation between labeled (SKUHWSDHMJMHIW-BWKOADIDSA-L) and unlabeled (SKUHWSDHMJMHIW-UHFFFAOYSA-L) forms . This defined deuteration pattern on non-exchangeable positions minimizes the risk of deuterium-hydrogen back-exchange during sample preparation—a known failure mode for deuterated internal standards labeled at acidic or exchangeable sites [1].

Reference Standard Certification Isotopic Enrichment GMP/GLP Method Validation

Tiludronic Acid-d5 Disodium Salt: Prioritized Research and Industrial Application Scenarios Based on Verified Evidence


Regulatory-Compliant LC-MS/MS Bioanalytical Method Validation for Tiludronate in Plasma and Urine

Use Tiludronic Acid-d5 Disodium Salt as the stable isotope-labeled internal standard (SIL-IS) in isotope dilution LC-MS/MS assays for quantifying tiludronate in human or animal plasma and urine. The +5 Da mass shift eliminates isotopic cross-talk and enables independent MRM transition monitoring [1]. The defined deuteration at non-exchangeable aromatic positions prevents deuterium-hydrogen back-exchange during solid-phase extraction (SPE) and derivatization steps (e.g., TMOA methylation), which has been documented as a failure mode for exchangeable-site deuterated standards [2]. Published methods using structural analog internal standards (e.g., Popot et al., 2014) report strong matrix effects and erratic detection in urine; adoption of the d5 SIL-IS resolves these matrix effect compensation failures because the deuterated standard co-elutes with the analyte and experiences identical ion suppression/enhancement [3]. This application directly supports ANDA and DMF submissions requiring validated bioanalytical methods per FDA/EMA guidance.

Quantitative Pharmacokinetic Profiling of Tiludronate in Renal Impairment Studies

Deploy the d5 internal standard for accurate pharmacokinetic parameter estimation (Cₘₐₓ, AUC, t₁/₂, CLr) in populations with renal impairment, where tiludronate elimination half-life extends significantly beyond the 40-60 hour range observed in normal renal function [1]. The 6% absolute bioavailability with 2-11% inter-subject variability demands the precision of isotope dilution quantification; structural analog internal standards introduce additional variability from differential extraction recovery that compounds the inherent PK variability [1]. The d5 standard is essential for studies investigating the relationship between creatinine clearance and tiludronate renal clearance (0.7 L/h in normals), as accurate quantification at the lower concentrations expected in impaired clearance scenarios requires the sensitivity and specificity of SIL-IS-based methods with validated LOQ ≤ 2.5 ng/mL [3].

Impurity Profiling and Reference Standard Qualification for Tiludronate Drug Substance and Finished Product

Use Tiludronic Acid-d5 Disodium Salt as a certified reference standard for HPLC impurity profiling and mass spectrometric identification of process-related impurities and degradation products in tiludronate disodium active pharmaceutical ingredient (API) [1]. The d5 compound serves as a mass-shifted surrogate that enables definitive identification of impurity peaks by providing an internal mass calibration reference without interfering with the target analyte channel [2]. This application is critical for ANDA/NDA submissions, pharmacopeial monograph development, and GMP quality control release testing, where the reference standard must be fully characterized with lot-specific certificates of analysis documenting chemical purity (≥98%) and isotopic enrichment [1].

Mechanistic Studies of Bisphosphonate Class-Specific V-ATPase Inhibition and MMP Activity

Employ the d5-labeled tiludronate as a tracer in cellular uptake and subcellular fractionation studies designed to quantify the intracellular accumulation of non-nitrogenous bisphosphonates into osteoclasts, which is a prerequisite for their incorporation into AppCp-type (adenosine-5′-[β,γ-dichloromethylene]triphosphate) non-hydrolyzable ATP analogs that induce apoptosis [1]. The 10,000-fold selectivity of tiludronate for osteoclast V-ATPase over kidney V-ATPase (IC₅₀ 466 nM vs. 1.1 mM) and the selective MMP-1 inhibition (IC₅₀ 50 μM vs. >100 μM for alendronate) make the d5 standard indispensable for quantitative studies that require simultaneous measurement of tiludronate concentration and its biochemical effects in the same sample [2][3].

Quote Request

Request a Quote for Tiludronic Acid-d5 Disodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.